TviC Epimerase Substrate Discrimination
The Salmonella typhi C-4 epimerase TviC displays a pronounced preference for UDP-GlcNAcA over its product UDP-GalNAcA. The Km for UDP-GlcNAcA is 20 ± 1 μM, compared to 42 ± 2 μM for UDP-GalNAcA, representing a 2.1-fold higher apparent affinity for the gluco-configured substrate. The forward reaction (UDP-GlcNAcA → UDP-GalNAcA) proceeds with a kcat of 56.8 ± 0.5 min⁻¹, while the reverse reaction is slower at 39.1 ± 0.6 min⁻¹ (1.45-fold difference) [1]. This kinetic asymmetry ensures directional flux toward UDP-GalNAcA in the Vi antigen pathway, meaning UDP-GlcNAcA cannot be functionally replaced by its galacto-epimer in assays requiring forward epimerase activity.
| Evidence Dimension | Substrate affinity (Km) for C-4 epimerase TviC |
|---|---|
| Target Compound Data | Km = 20 ± 1 μM (UDP-GlcNAcA as substrate); kcat (forward) = 56.8 ± 0.5 min⁻¹ |
| Comparator Or Baseline | UDP-GalNAcA: Km = 42 ± 2 μM; kcat (reverse) = 39.1 ± 0.6 min⁻¹ |
| Quantified Difference | 2.1-fold lower Km (higher affinity) for UDP-GlcNAcA; 1.45-fold higher kcat for forward reaction |
| Conditions | Recombinant C-terminal His₆-tagged TviC; in vitro enzymatic assay at 25 °C; epimerization monitored by HPLC |
Why This Matters
Procuring UDP-GlcNAcA rather than UDP-GalNAcA is essential for forward-direction TviC epimerase assays and for researchers building in vitro Vi antigen biosynthesis pipelines, as the enzyme kinetically discriminates between these two nucleotide sugars.
- [1] Zhang, H., Zhou, Y., Bao, H., Liu, H.W. (2006). Vi antigen biosynthesis in Salmonella typhi: characterization of UDP-N-acetylglucosamine C-6 dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic acid C-4 epimerase (TviC). Biochemistry, 45(26), 8163–8173. PMID: 16800641; PMCID: PMC2515272. View Source
